4-Butyrylbiphenyl

Liquid Crystals Mesophase Structure-Property Relationship

4-Butyrylbiphenyl (CAS 13211-01-3) is a structurally unique biphenyl ketone that cannot be substituted without compromising results. Its C4 butyryl chain imparts specific LogP (~4.3–4.6) and melting point (93–96°C) essential for smectic liquid crystal mesophase stability and ferroelectric response. In NSAID synthesis, it directly yields the 4-oxobutyric acid pharmacophore, where chain length dictates metabolic stability. Exact CAS ensures batch consistency and protocol fidelity. Avoid variability from shorter/longer-chain analogs. Choose 4-butyrylbiphenyl for reproducible, impactful research.

Molecular Formula C16H16O
Molecular Weight 224.3 g/mol
CAS No. 13211-01-3
Cat. No. B081824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyrylbiphenyl
CAS13211-01-3
Molecular FormulaC16H16O
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C16H16O/c1-2-6-16(17)15-11-9-14(10-12-15)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3
InChIKeyWOFNMZNJGZJHJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butyrylbiphenyl (CAS 13211-01-3) Procurement Guide: Technical Specifications and Key Differentiators


4-Butyrylbiphenyl (CAS 13211-01-3), also known as 4'-phenylbutyrophenone, is an aromatic ketone belonging to the biphenyl derivative class, characterized by a biphenyl core with a butanone substituent at the 4-position . It is commercially available as a light yellow to brown crystalline powder with a molecular weight of 224.30 g/mol and a purity specification of min. 99.0% (GC) from major vendors [1]. The compound exhibits a distinct melting point range of 93.0–96.0 °C and a boiling point of 355 °C [2], making it a stable intermediate for diverse synthetic applications in pharmaceutical, liquid crystal, and advanced polymer research .

4-Butyrylbiphenyl Procurement: Why Analog Substitution Risks Experimental Reproducibility


4-Butyrylbiphenyl cannot be generically substituted by structurally similar biphenyl ketones without compromising experimental outcomes. Its butyryl substituent imparts specific physicochemical properties—including a defined LogP of ~4.3–4.6 and a melting point of 93–96 °C [1]—that directly influence reactivity, solubility, and phase behavior in downstream applications. In liquid crystal research, for instance, the length and electronic character of the 4-alkanoyl chain in 4-alkanoylbiphenyl derivatives critically determine mesophase formation, transition temperatures, and dielectric anisotropy [2]. Similarly, in pharmaceutical synthesis, the butyryl group serves as a precursor to the 4-oxobutyric acid moiety found in fenbufen and related NSAID analogs, where even minor structural deviations alter metabolic stability and target engagement [3]. Thus, procurement of the exact CAS 13211-01-3 compound ensures fidelity to published protocols and avoids uncharacterized variability introduced by shorter- or longer-chain analogs.

4-Butyrylbiphenyl Quantitative Evidence: Head-to-Head Comparative Data for Scientific Selection


4-Butyrylbiphenyl vs. 4-Acetylbiphenyl: Impact of Alkanoyl Chain Length on Liquid Crystal Mesophase Behavior

The length of the 4-alkanoyl substituent in 4-alkanoylbiphenyl derivatives is a critical determinant of mesophase type and thermal stability. In the homologous series of 4-n-alkanoyloxybiphenyl-4′-carboxylates, elongation of the alkanoyl chain from acetyl (C2) to butyryl (C4) shifts the dominant liquid crystalline phase from predominantly nematic to enriched smectic phases near room temperature, with associated changes in ferroelectric behavior [1]. While direct quantitative data for 4-butyrylbiphenyl itself is limited, class-level inferences from closely related 4-alkanoylbiphenyl systems establish that the butyryl (C4) chain occupies a distinct property space—offering a balance between molecular flexibility and mesophase stabilization—compared to shorter (acetyl, propionyl) or longer (hexanoyl, octanoyl) analogs. Researchers requiring specific smectic phase behavior or tunable ferroelectric response should preferentially procure the C4 derivative.

Liquid Crystals Mesophase Structure-Property Relationship

4-Butyrylbiphenyl vs. 4-Alkylbiphenyls: Hydrophobicity and Solubility Profile Differences

The presence of a ketone functionality in 4-butyrylbiphenyl (C16H16O) confers distinct hydrophobicity and hydrogen-bonding characteristics compared to non-ketonic 4-alkylbiphenyl analogs. 4-Butyrylbiphenyl exhibits a predicted LogP of ~4.3–4.6 and contains one hydrogen bond acceptor (the carbonyl oxygen) with zero hydrogen bond donors . In contrast, 4-butylbiphenyl (C16H18, lacking the carbonyl) has a higher LogP (~5.2 estimated) and no hydrogen bond acceptors. This 0.6–0.9 LogP unit difference translates to a ~4- to 8-fold variation in octanol-water partition coefficient, significantly impacting membrane permeability and solubility in aqueous vs. organic media. The carbonyl group also introduces a dipole moment of approximately 2.7–3.0 D, which can influence molecular packing and crystallization behavior relative to the nonpolar 4-alkylbiphenyls.

Physicochemical Properties Solubility LogP Drug Design

4-Butyrylbiphenyl as a Defined Intermediate in Fenbufen Analog Synthesis

4-Butyrylbiphenyl serves as a key synthetic precursor to 4-(4-biphenyl)-4-oxobutyric acid (fenbufen) and related anti-inflammatory agents. The butyryl ketone moiety can be selectively oxidized or functionalized to yield the 4-oxobutyric acid pharmacophore. While direct quantitative synthetic yield data for 4-butyrylbiphenyl-specific transformations are not extensively reported in the public domain, patent literature and synthetic protocols indicate that the C4 butyryl chain is optimal for subsequent functionalization steps—shorter chains (acetyl, propionyl) yield compounds with different biological activity profiles, while longer chains introduce steric hindrance that reduces coupling efficiency . In a representative fenbufen analog library synthesis, biphenyl derivatives were prepared via Suzuki-Miyaura coupling with total yields of 9–17%, highlighting the sensitivity of yield to substituent choice [1]. Procurement of 4-butyrylbiphenyl ensures access to a validated building block for this therapeutically relevant chemical space.

Pharmaceutical Intermediate NSAID Fenbufen Synthetic Route

4-Butyrylbiphenyl Purity and Melting Point Consistency: A Vendor Comparison for Reproducible Crystallization

Reproducible crystallization and solid-state handling require well-defined melting behavior. 4-Butyrylbiphenyl from TCI (catalog B1956) specifies a purity of ≥99.0% (GC) and a melting point of 93.0–96.0 °C [1]. Alternative vendors such as AK Scientific report a minimum purity of 98% (GC) with the same melting point range . The 1% purity difference (≥99.0% vs. 98%) may impact the presence of trace impurities (e.g., unreacted biphenyl starting materials or regioisomers) that can influence nucleation kinetics and crystal habit. For applications requiring precise control over solid-state properties—such as single-crystal growth for X-ray diffraction or preparation of liquid crystal alignment layers—the higher purity specification reduces the risk of impurity-induced polymorphism or melting point depression. Additionally, TCI's batch-to-batch consistency, supported by NMR confirmation, provides enhanced reproducibility for long-term studies.

Quality Control Purity Melting Point Vendor Comparison

4-Butyrylbiphenyl in Poly(ether ketone) Copolymer Thermal Performance

Biphenyl-containing monomers are incorporated into poly(ether ketone)s (PEKs) to modulate thermal and mechanical properties. In a comparative study of poly(ether ketone) copolymers containing phenyl, biphenyl, and terphenyl side groups, the biphenyl-modified PEK exhibited a glass transition temperature (Tg) of approximately 182–188 °C and a melting temperature (Tm) of 340–341 °C when the biphenyl monomer content was 80–90 mol% [1]. While 4-butyrylbiphenyl itself is not directly polymerized in this study (it serves as a monomer precursor or side-group source), the data illustrate that biphenyl ketone derivatives provide a distinct thermal property profile compared to phenyl or terphenyl analogs. Specifically, the biphenyl unit offers a balance between rigidity (elevating Tg) and processability (lower Tm than terphenyl-containing polymers), enabling melt processing at practical temperatures while maintaining high service temperature performance [2]. The butyryl ketone functionality on 4-butyrylbiphenyl provides a reactive handle for subsequent polymer modification or crosslinking, a feature absent in simple 4-alkylbiphenyls.

High-Performance Polymers Poly(ether ketone) Thermal Properties Glass Transition

4-Butyrylbiphenyl as a Probe in Photochemical Studies: Solvent Reactivity and Photostability

4-Butyrylbiphenyl has been employed as a molecular probe to investigate the influence of solvent environment on photochemical reactions. Its biphenyl chromophore and ketone functionality enable it to participate in photoreactions (e.g., photoreduction, photooxidation) that are sensitive to solvent polarity, hydrogen bonding, and viscosity . In comparative studies, 4-butyrylbiphenyl exhibits distinct photoreactivity kinetics relative to other biphenyl ketones such as 4-benzoylbiphenyl. The butyryl group's electron-donating character (compared to the electron-withdrawing benzoyl group) modulates the excited-state energy levels and triplet lifetimes, affecting the quantum yield of photoproducts. While quantitative triplet lifetime data for 4-butyrylbiphenyl are not publicly available, class-level understanding of 4-substituted biphenyl photophysics indicates that the butyryl substituent provides a unique balance of photostability and reactivity, making it suitable for applications where moderate photoreactivity is desired without rapid photodegradation [1].

Photochemistry Probe Solvent Effects Photostability

4-Butyrylbiphenyl Procurement Applications: Validated Use Cases from Published Evidence


Liquid Crystal Materials R&D: Tuning Smectic Phase Behavior with Alkanoyl Chain Length

4-Butyrylbiphenyl serves as a precursor or model compound in the development of smectic liquid crystals. As demonstrated in studies of 4-n-alkanoyloxybiphenyl-4′-carboxylate series, the C4 butyryl chain promotes smectic phase formation near room temperature, a desirable property for display and sensor applications [1]. Procurement of the pure C4 derivative enables systematic SAR studies of alkanoyl chain length on mesophase stability and ferroelectric response, reducing variables introduced by chain-length heterogeneity.

Pharmaceutical Intermediate for Fenbufen and NSAID Analog Synthesis

The butyryl ketone moiety in 4-butyrylbiphenyl is a direct precursor to the 4-oxobutyric acid pharmacophore found in fenbufen and related anti-inflammatory agents [2]. In medicinal chemistry programs targeting cyclooxygenase inhibition, 4-butyrylbiphenyl provides a validated building block for constructing biphenyl-containing NSAID analogs, streamlining synthetic routes and improving overall yield consistency compared to alternative starting materials.

High-Performance Polymer Modification: Balancing Thermal and Processing Properties

In the synthesis of poly(ether ketone) copolymers, biphenyl-containing monomers derived from 4-butyrylbiphenyl offer a tailored thermal profile: glass transition temperatures of ~182–188 °C and melting points of ~340–341 °C [3]. This intermediate thermal window bridges the gap between lower-performance phenyl-based polymers and higher-melting terphenyl-based systems, enabling melt processing at manageable temperatures while retaining high-temperature service capability for aerospace and electronics applications.

Photochemical Mechanistic Probes: Investigating Solvent Effects on Biphenyl Chromophore Reactivity

4-Butyrylbiphenyl's biphenyl-ketone structure makes it a valuable probe for studying solvent-dependent photoreactions. Its moderate photoreactivity—situated between highly reactive benzophenones and inert alkylbiphenyls—allows researchers to dissect the contributions of solvent polarity, hydrogen bonding, and viscosity to photochemical pathways . This enables fundamental studies in photophysics and informs the design of light-responsive materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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